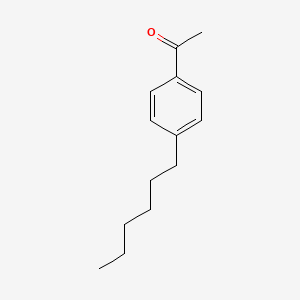

1-(4-Hexylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-hexylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVHJKFJZBRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068037 | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-72-6 | |

| Record name | 1-(4-Hexylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37592-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-hexylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Hexylphenyl)ethanone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological relevance of 1-(4-Hexylphenyl)ethanone. The information is curated for professionals in research and development, with a focus on data-driven insights and experimental methodologies.

Chemical Identity and Physical Properties

This compound, also known as 4'-hexylacetophenone, is an aromatic ketone. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 37592-72-6 | [1][2] |

| Molecular Formula | C₁₄H₂₀O | [1][2] |

| Molecular Weight | 204.31 g/mol | [1][2] |

| Physical Form | Liquid (at room temperature) | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available |

Structure:

The chemical structure of this compound consists of a hexyl group and an acetyl group attached to a benzene ring at the para position (1 and 4 positions, respectively).

Chemical Identifiers:

-

InChI: 1S/C14H20O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-11H,3-7H2,1-2H3[2]

-

SMILES: CCCCCCC1=CC=C(C=C1)C(C)=O[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.2-7.9 ppm), corresponding to the ortho- and meta-protons of the para-substituted benzene ring.

-

Acetyl Protons: A singlet at approximately δ 2.5 ppm, integrating to 3 hydrogens, for the methyl group of the acetyl moiety.

-

Hexyl Chain Protons: A series of multiplets between approximately δ 0.8 and 2.7 ppm, corresponding to the methylene and methyl protons of the hexyl group. The benzylic methylene protons adjacent to the aromatic ring would appear as a triplet around δ 2.6 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon: A singlet at approximately δ 197-198 ppm.

-

Aromatic Carbons: Signals in the range of δ 128-145 ppm. The carbon bearing the acetyl group would be downfield, and the carbon bearing the hexyl group would also be distinct.

-

Acetyl Carbon: A signal for the methyl group around δ 26 ppm.

-

Hexyl Chain Carbons: A series of signals in the aliphatic region (approx. δ 14-36 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch: A strong absorption band around 1685 cm⁻¹, characteristic of an aryl ketone.

-

C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1600 cm⁻¹ and 1400-1500 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 204.

-

Major Fragments: A prominent peak at m/z = 189 due to the loss of a methyl group (CH₃), and a peak at m/z = 147 corresponding to the [M-C₄H₉]⁺ fragment resulting from cleavage of the hexyl chain. The base peak would likely be the acylium ion at m/z = 43 ([CH₃CO]⁺).

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of hexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4][5]

Reaction:

Figure 1: General scheme for the Friedel-Crafts acylation to synthesize this compound.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is added dropwise to the stirred suspension.

-

Addition of Hexylbenzene: Hexylbenzene (1.0 equivalent) is then added dropwise to the reaction mixture at a rate that maintains the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is a suitable method for purifying liquid ketones. The crude product is distilled under reduced pressure to separate it from non-volatile impurities and any remaining starting materials.

-

Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel, using a non-polar eluent system such as a mixture of hexane and ethyl acetate.

Figure 2: Purification workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited direct research on the biological activity of this compound. However, studies on structurally related compounds provide some insights into its potential pharmacological relevance.

A similar molecule, 1-(4-cyclohexylphenyl)ethanone, has been identified through virtual docking studies as a potential inhibitor of the kinase domain of Polo-like kinase 1 (PLK1).[6] PLK1 is a crucial regulator of cell cycle progression, and its inhibition is a validated strategy in cancer therapy. The structural similarity between the hexyl and cyclohexyl moieties suggests that this compound might also exhibit inhibitory activity against PLK1 or other kinases.

Figure 3: Hypothesized signaling pathway based on related compounds.

Further research, including in vitro enzyme inhibition assays and cell-based cytotoxicity studies, is necessary to validate this hypothesis and explore the full biological potential of this compound. The general class of acetophenone derivatives has been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, providing a strong rationale for further investigation of this compound.[7][8][9]

Safety Information

Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. orgosolver.com [orgosolver.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to 1-(4-Hexylphenyl)ethanone (CAS: 37592-72-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-(4-Hexylphenyl)ethanone, a chemical compound with applications in organic synthesis and potential relevance in medicinal chemistry. This guide details its physicochemical properties, a standard synthesis protocol, and explores a pertinent biological pathway for drug development research.

Core Compound Data

This compound, also known as 4'-Hexylacetophenone, is an aromatic ketone. Its core data, compiled from various chemical suppliers and databases, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 37592-72-6 | [1][2] |

| Molecular Formula | C14H20O | [1][3] |

| Molecular Weight | 204.31 g/mol | [3][4] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥95% | [4][5] |

| Density | 0.94 g/cm³ | [6] |

| InChI Key | WWBVHJKFJZBRSO-UHFFFAOYSA-N | [4] |

| SMILES | CCCCCCC1=CC=C(C=C1)C(C)=O | [3] |

| Storage Temperature | Room Temperature | [4] |

Synthesis Protocol: Friedel-Crafts Acylation

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of hexylbenzene. This electrophilic aromatic substitution reaction introduces an acyl group into the aromatic ring. Below is a generalized, representative laboratory procedure.

Experimental Protocol

Materials:

-

Hexylbenzene

-

Acetyl chloride (AcCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (Anhydrous)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Equip a dry, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0°C in an ice-water bath.[2][7]

-

Acylium Ion Formation: Dissolve acetyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the cooled AlCl₃ suspension over 10-15 minutes. The reaction is exothermic and should be controlled to prevent excessive boiling.[2]

-

Aromatic Substrate Addition: After the complete addition of acetyl chloride, add hexylbenzene (1.0 equivalent), dissolved in anhydrous dichloromethane, to the addition funnel. Add the hexylbenzene solution dropwise to the reaction mixture.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes to ensure the reaction goes to completion.[7]

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[2][7] This step hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer, and extract the aqueous layer with an additional portion of dichloromethane.

-

Neutralization and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.[7]

-

Purification: Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of this compound.

Biological Context for Drug Development

While direct biological studies on this compound are not widely published, the structural motif of a substituted aromatic ketone is common in medicinal chemistry. A study involving the structurally similar compound, 1-(4-cyclohexyl phenyl)ethanone, noted its potential as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[8] PLK1 is a well-validated target in oncology, making this a relevant area of investigation for drug development professionals.

The PLK1 Signaling Pathway

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in regulating the G2/M transition, mitosis, and cytokinesis.[4] Its overexpression is a common feature in many human cancers and is often associated with a poor prognosis.[6] Therefore, inhibiting PLK1 is a promising strategy for anticancer therapy.

Key Functions of PLK1 in the Cell Cycle:

-

Mitotic Entry: PLK1 facilitates the G2/M transition by activating the Cdc25 phosphatase, which in turn activates the Cyclin B-CDK1 complex.[1]

-

Centrosome Maturation: During prophase, PLK1 is crucial for the maturation of centrosomes, which are essential for forming the bipolar spindle.[8]

-

Spindle Assembly: PLK1 helps regulate the assembly of the mitotic spindle, ensuring accurate chromosome alignment.[6]

-

Chromosome Segregation: It is involved in the correct segregation of sister chromatids during anaphase.[4]

-

Cytokinesis: In the final stage of cell division, PLK1 plays a role in the formation of the contractile ring.

Given these critical functions, inhibiting PLK1 can lead to mitotic arrest and ultimately, apoptosis in cancer cells.

PLK1 Signaling Pathway Diagram

Caption: The central role of PLK1 in the G2/M transition and mitosis, a key target for anticancer drugs.

Conclusion

This compound is a readily synthesizable aromatic ketone with a straightforward chemical profile. While its direct biological activity is not extensively documented, its structural class suggests potential applications in medicinal chemistry, particularly in the design of kinase inhibitors. The exploration of its potential interaction with targets like PLK1 underscores the importance of such scaffolds in the development of novel therapeutics, especially in the field of oncology. Further research is warranted to elucidate the specific biological functions and therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. websites.umich.edu [websites.umich.edu]

- 3. 4'-Methylacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. websites.umich.edu [websites.umich.edu]

- 7. aacrjournals.org [aacrjournals.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Hexylphenyl)ethanone from Hexylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-hexylphenyl)ethanone from hexylbenzene via the Friedel-Crafts acylation reaction. This well-established and efficient method is a cornerstone of organic synthesis, allowing for the introduction of an acyl group onto an aromatic ring. This document outlines the underlying reaction mechanism, a detailed experimental protocol, and the necessary characterization data for the successful synthesis and identification of the target compound. The information is presented to be of practical value for researchers and professionals in the fields of chemical synthesis and drug development, where aromatic ketones are crucial intermediates.

Introduction

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[1] Developed by Charles Friedel and James Crafts in 1877, this reaction has become an indispensable tool for the synthesis of aromatic ketones.[1] The acylation of hexylbenzene with an acetylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), yields this compound.

One of the significant advantages of Friedel-Crafts acylation over the related alkylation is that the acyl group deactivates the aromatic ring towards further substitution, thus preventing polysubstitution products.[2] Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single, predictable product.[3] The resulting aryl ketone, this compound, can serve as a versatile precursor for the synthesis of various more complex molecules, including active pharmaceutical ingredients.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from hexylbenzene proceeds via a well-understood electrophilic aromatic substitution mechanism. The key steps are outlined below and illustrated in the diagram.

-

Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, reacts with acetyl chloride to form a highly electrophilic acylium ion.[4][5] This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich π system of the hexylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromaticity Restoration: A weak base, such as the tetrachloroaluminate ion (AlCl₄⁻), removes a proton from the carbon atom bearing the new acyl group.[4][5] This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although it remains complexed to the product.

-

Work-up: An aqueous work-up is necessary to hydrolyze the aluminum chloride complex with the ketone product and to remove the catalyst from the reaction mixture.

Caption: Reaction mechanism for the Friedel-Crafts acylation of hexylbenzene.

Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[4][5][6]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass | Equivalents |

| Hexylbenzene | 162.28 | 50.0 | 8.11 g (9.2 mL) | 1.0 |

| Acetyl Chloride | 78.50 | 55.0 | 4.32 g (3.9 mL) | 1.1 |

| Aluminum Chloride (anhydrous) | 133.34 | 55.0 | 7.33 g | 1.1 |

| Dichloromethane (anhydrous) | - | - | 50 mL | - |

| Hydrochloric Acid (conc.) | - | - | 15 mL | - |

| Saturated Sodium Bicarbonate | - | - | 2 x 25 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

| Ice | - | - | ~25 g | - |

3.2. Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottomed flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (7.33 g, 55.0 mmol) and 15 mL of anhydrous dichloromethane.[5][6] Cool the stirred suspension to 0 °C in an ice-water bath.[6]

-

Addition of Acetyl Chloride: Dissolve acetyl chloride (4.32 g, 55.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10-15 minutes, maintaining the temperature at 0 °C.[5][6]

-

Addition of Hexylbenzene: After the addition of acetyl chloride is complete, dissolve hexylbenzene (8.11 g, 50.0 mmol) in 10 mL of anhydrous dichloromethane and add it to the addition funnel. Add the hexylbenzene solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[5][6]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of 25 g of crushed ice and 15 mL of concentrated hydrochloric acid with vigorous stirring.[5][6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 20 mL of dichloromethane.[6] Combine the organic layers.

-

Washing: Wash the combined organic layers with two 25 mL portions of saturated sodium bicarbonate solution, followed by one 25 mL portion of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation.

Data Presentation

4.1. Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Hexylbenzene | 162.28 | 226 | 0.86 |

| Acetyl Chloride | 78.50 | 52 | 1.104 |

| Aluminum Chloride | 133.34 | 180 (subl.) | 2.48 |

| This compound | 204.31 | 172 (at 18 mmHg) | 0.956 |

4.2. Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H ortho to C=O), ~7.25 (d, 2H, Ar-H meta to C=O), ~2.6 (t, 2H, Ar-CH₂), ~2.55 (s, 3H, COCH₃), ~1.6 (quintet, 2H, Ar-CH₂-CH₂), ~1.3 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~198 (C=O), ~149 (Ar-C), ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~36 (Ar-CH₂), ~32 (-CH₂-), ~31 (-CH₂-), ~29 (-CH₂-), ~27 (COCH₃), ~23 (-CH₂-), ~14 (-CH₃) |

| IR (neat) | ~3050 cm⁻¹ (Ar C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1605, 1570, 1510 cm⁻¹ (Ar C=C stretch), ~830 cm⁻¹ (p-disubstituted C-H bend) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of hexylbenzene provides a reliable and direct route to this compound. The protocol detailed in this guide, when executed with care, particularly concerning the anhydrous conditions required for the Lewis acid catalyst, should afford the desired product in good yield. The provided spectroscopic data serves as a benchmark for the successful characterization of the final product. This synthesis is a valuable example of a classic organic reaction with significant applications in the preparation of more complex molecules for various scientific and industrial purposes.

References

A Technical Guide to the Friedel-Crafts Acylation of Hexylbenzene

Abstract: This document provides an in-depth technical guide for the Friedel-Crafts acylation of hexylbenzene, a key electrophilic aromatic substitution reaction used to synthesize aromatic ketones.[1] These ketones are crucial intermediates in the development of various fine chemicals and pharmaceutical agents. This guide details the reaction mechanism, presents a representative experimental protocol, and includes a comprehensive workflow and data summary tailored for researchers, scientists, and professionals in drug development.

Core Principles and Reaction Mechanism

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] The reaction typically employs an acyl chloride or acid anhydride as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2][3]

The mechanism proceeds through three primary steps:

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent. It coordinates with the halogen of the acyl chloride, facilitating the departure of a halide ion and forming a resonance-stabilized acylium ion.[2][3][4] This highly electrophilic species is the key reactant.

-

Electrophilic Attack: The nucleophilic π-electron system of the hexylbenzene ring attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1][5]

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the new acyl group.[3] This deprotonation restores the aromatic system, regenerates the Lewis acid catalyst, and yields the final aryl ketone product.[2][3]

A significant advantage of Friedel-Crafts acylation over alkylation is the avoidance of carbocation rearrangements and polysubstitution.[2][4][6] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further substitution.[1][6]

Caption: The reaction mechanism for the Friedel-Crafts acylation of hexylbenzene.

Experimental Protocol: Acylation of Hexylbenzene with Acetyl Chloride

This section outlines a representative procedure for the acetylation of hexylbenzene to form 4-hexylacetophenone. The hexyl group is an ortho-, para-director; however, the para-substituted product is typically favored due to reduced steric hindrance.[7]

Safety Precautions:

-

Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a fume hood and avoid contact with skin.[8]

-

Acetyl chloride is also corrosive, a lachrymator, and water-sensitive. Always handle it within a fume hood.[8]

-

The reaction is exothermic, particularly during the addition of reagents.[9] Proper temperature control is critical to prevent runaway reactions.

The following table summarizes the quantities for a reaction conducted on a 0.050 mole scale of the limiting reagent, hexylbenzene.

| Reagent | Formula | MW ( g/mol ) | Amount (moles) | Equivalents | Amount (g) | Amount (mL) | Density (g/mL) |

| Hexylbenzene | C₁₂H₁₈ | 162.28 | 0.050 | 1.0 | 8.11 | 9.37 | 0.865 |

| Acetyl Chloride | CH₃COCl | 78.50 | 0.055 | 1.1 | 4.32 | 3.91 | 1.104 |

| Aluminum Chloride | AlCl₃ | 133.34 | 0.055 | 1.1 | 7.33 | - | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | - | - | ~45 | 1.326 |

Reaction Setup:

-

Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. All glassware must be thoroughly dried to prevent decomposition of the water-sensitive reagents.[10]

-

Cap the condenser with a drying tube containing calcium chloride or a nitrogen/argon inlet to maintain anhydrous conditions.

-

In a fume hood, add anhydrous aluminum chloride (7.33 g, 0.055 mol) to the round-bottom flask, followed by 15 mL of anhydrous dichloromethane (CH₂Cl₂).

Reagent Addition: 4. In a separate, dry flask, prepare a solution of hexylbenzene (8.11 g, 0.050 mol) and acetyl chloride (4.32 g, 0.055 mol) in 10 mL of anhydrous dichloromethane. 5. Cool the aluminum chloride suspension to 0°C using an ice-water bath. 6. Slowly add the hexylbenzene/acetyl chloride solution to the stirred AlCl₃ suspension dropwise over 20-30 minutes. The rate of addition should be carefully controlled to keep the internal temperature below 10°C.[9] 7. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 30-60 minutes to ensure the reaction goes to completion.

Work-up and Isolation: 8. Cool the reaction mixture again in an ice bath. 9. Very slowly and carefully, pour the reaction mixture onto a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl.[8][11] This step quenches the reaction and decomposes the aluminum chloride complex.[9][11] 10. Transfer the mixture to a separatory funnel. Add an additional 20 mL of dichloromethane to ensure all organic product is dissolved. 11. Separate the organic layer. Wash the organic layer sequentially with:

- 50 mL of water

- 50 mL of 5% sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid)[8]

- 50 mL of brine (saturated NaCl solution)

- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

Purification: 13. Remove the drying agent by gravity filtration. 14. Concentrate the filtrate using a rotary evaporator to remove the dichloromethane.[8] 15. The crude product, a liquid oil, can be purified by vacuum distillation to yield the final 4-hexylacetophenone.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from initial setup to final analysis.

Caption: General experimental workflow for Friedel-Crafts acylation.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 1-(4-hexylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ketone, 1-(4-hexylphenyl)ethanone. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds. This guide also outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and typical spectroscopic behavior of similar molecules.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~7.28 | Doublet | 2H | Ar-H (meta to C=O) |

| ~2.65 | Triplet | 2H | Ar-CH₂- |

| ~2.60 | Singlet | 3H | -C(=O)CH₃ |

| ~1.62 | Quintet | 2H | Ar-CH₂-CH₂- |

| ~1.31 | Multiplet | 6H | -(CH₂)₃-CH₃ |

| ~0.89 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~197.8 | C=O |

| ~149.5 | Ar-C (para to acetyl) |

| ~135.0 | Ar-C (ipso to acetyl) |

| ~128.8 | Ar-CH (meta to acetyl) |

| ~128.5 | Ar-CH (ortho to acetyl) |

| ~36.2 | Ar-CH₂- |

| ~31.7 | Ar-CH₂-CH₂- |

| ~31.3 | -(CH₂)₃-CH₃ |

| ~29.0 | -(CH₂)₃-CH₃ |

| ~26.7 | -C(=O)CH₃ |

| ~22.6 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2955, 2927, 2856 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aryl ketone) |

| ~1605, 1575 | Medium-Strong | Aromatic C=C stretch |

| ~1465, 1360 | Medium | Aliphatic C-H bend |

| ~1265 | Strong | C-C(=O)-C stretch and bend |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 204 | High | [M]⁺ (Molecular Ion) |

| 189 | High | [M - CH₃]⁺ |

| 161 | Medium | [M - C₃H₇]⁺ |

| 147 | Medium | [M - C₄H₉]⁺ |

| 133 | Low | [M - C₅H₁₁]⁺ |

| 119 | Medium | [C₈H₇O]⁺ (Benzoyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 43 | Very High | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. These protocols may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the instrument is calibrated to the residual solvent peak.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

-

The spectra are typically acquired on a 400 or 500 MHz NMR spectrometer.[1]

-

For ¹H NMR, a standard single-pulse experiment is used with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Key acquisition parameters such as spectral width, acquisition time, and relaxation delay should be optimized for the specific instrument and sample.[1]

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

ATR-FTIR is a common technique for obtaining IR spectra of liquid and solid samples without extensive preparation.[2][3][4]

-

Place a small drop of liquid this compound directly onto the ATR crystal.[5]

-

For solid samples, ensure good contact between the sample and the crystal by applying gentle pressure.

2. Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.[5]

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the volatile sample into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6]

2. Data Acquisition:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and the general workflow.

References

Physical properties of 1-(4-hexylphenyl)ethanone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-hexylphenyl)ethanone, a substituted aromatic ketone, is a compound of interest in various fields of chemical research and development. Its molecular structure, featuring a hexyl-substituted phenyl ring attached to an ethanone group, imparts specific physicochemical characteristics that are crucial for its application and handling. This technical guide provides a focused overview of the key physical properties of this compound, specifically its melting and boiling points, supported by detailed experimental methodologies for their determination.

Core Physical Properties

The physical state of a compound is fundamental to its application, dictating storage, handling, and reaction conditions. This compound is a liquid at standard room temperature.[1]

Data Presentation

The following table summarizes the available quantitative data for the key physical properties of this compound.

| Physical Property | Value | Conditions |

| Melting Point | No data available | - |

| Boiling Point | 132-135 °C | at 2 mmHg[1][2] |

| 172 °C | at 18 mmHg[3] |

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in the characterization of a chemical substance. The following sections detail the standard experimental protocols for these measurements.

Melting Point Determination

Methodology:

-

Sample Preparation: A small, finely powdered sample of the solidified compound (if cooled below its melting point) is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus, such as a Mel-Temp or similar digital device.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Data Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which may have relatively high boiling points at atmospheric pressure, determination under reduced pressure is a common and preferred practice to prevent decomposition.

Methodology (Reduced Pressure):

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. A capillary tube, sealed at one end, is inverted and placed in the flask with the open end below the liquid surface. The flask is connected to a vacuum source and a manometer to measure the pressure. A thermometer is positioned with the bulb just below the level of the side arm of the distillation apparatus.

-

Heating: The flask is gently heated in a suitable bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Cooling and Data Recording: The heat source is then removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This temperature and the corresponding pressure are recorded.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of the physical properties of a chemical compound like this compound.

References

Solubility Profile of 1-(4-hexylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-hexylphenyl)ethanone (CAS No. 37592-72-6), a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on the compound's structure, provides a general experimental protocol for determining its solubility in common organic solvents, and presents a template for data collection. This guide is intended to support researchers and professionals in drug development and other scientific fields in their handling and application of this compound.

Introduction

This compound, also known as 4'-hexylacetophenone, is an organic compound with the chemical formula C14H20O.[1][2] Its molecular structure, featuring a hexyl-substituted phenyl ring attached to a ketone group, suggests a predominantly nonpolar character. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, purification processes such as recrystallization, and its formulation in potential pharmaceutical applications. The long alkyl chain significantly influences its physical properties, making it practically insoluble in water but likely soluble in a range of organic solvents.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 37592-72-6 | [1][2][4] |

| Molecular Formula | C14H20O | [1][2][4] |

| Molecular Weight | 204.31 g/mol | [2] |

| Physical Form | Liquid | [4] |

| Boiling Point | 172°C at 2.4 kPa | [4] |

| Density | 0.94 g/mL | [4] |

| Water Solubility | Insoluble | [1][3] |

Theoretical Solubility Profile

The general principle of "like dissolves like" provides a foundational understanding of the expected solubility of this compound.[5] The molecule can be divided into two main regions: a large, nonpolar hexylphenyl group and a more polar ketone functional group. The long hexyl chain imparts significant nonpolar character, suggesting good solubility in nonpolar solvents where van der Waals forces are the primary intermolecular interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): High solubility is anticipated in these solvents due to the similar nonpolar nature of the hexylphenyl group.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Moderate to good solubility is expected. The ketone group can participate in dipole-dipole interactions with these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is likely. While the ketone group can act as a hydrogen bond acceptor, the large nonpolar tail may limit miscibility.

-

Very Polar Solvents (e.g., Water, Dimethyl Sulfoxide): As confirmed by safety data sheets, the compound is insoluble in water.[1][3] Low solubility is also expected in other highly polar solvents like DMSO.

Quantitative Solubility Data

| Solvent | Classification | Polarity Index | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |

| Hexane | Nonpolar | 0.1 | Data not available | Data not available |

| Toluene | Nonpolar | 2.4 | Data not available | Data not available |

| Diethyl Ether | Nonpolar | 2.8 | Data not available | Data not available |

| Dichloromethane | Polar Aprotic | 3.1 | Data not available | Data not available |

| Ethyl Acetate | Polar Aprotic | 4.4 | Data not available | Data not available |

| Acetone | Polar Aprotic | 5.1 | Data not available | Data not available |

| Ethanol | Polar Protic | 4.3 | Data not available | Data not available |

| Methanol | Polar Protic | 5.1 | Data not available | Data not available |

| Acetonitrile | Polar Aprotic | 5.8 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturation.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or shaker

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or nitrogen stream)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. Continuous stirring or shaking is recommended.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a micropipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Quantification of Dissolved Solute:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen.

-

Once the solvent is fully removed, weigh the vial containing the dried residue of this compound.

-

The mass of the dissolved solute is the final weight of the vial minus the initial weight.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of aliquot (mL)) * 100

-

Calculate the molar solubility in mol/L using the molecular weight of this compound (204.31 g/mol ).

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to the Potential Applications of 1-(4-hexylphenyl)ethanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-hexylphenyl)ethanone, a versatile aromatic ketone, serves as a valuable building block in organic synthesis. Its chemical structure, featuring a reactive acetyl group and a lipophilic hexyl chain attached to a phenyl ring, makes it an ideal precursor for a diverse range of molecular architectures. This technical guide explores the potential applications of this compound in several key organic transformations, including the synthesis of chalcones, pyrimidines, and α,β-unsaturated esters, as well as its utility in the Willgerodt-Kindler reaction. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in research and development.

Introduction

This compound, also known as 4'-hexylacetophenone, is a chemical compound with the molecular formula C₁₄H₂₀O. It is a liquid at room temperature and is utilized as an intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the reactivity of the acetyl group's α-protons and the carbonyl carbon, which readily participate in a range of condensation and rearrangement reactions. The presence of the hexyl group imparts increased lipophilicity to the resulting derivatives, a property often sought after in the development of liquid crystals and pharmacologically active compounds. This guide will delve into specific, high-impact applications of this ketone in synthetic organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O | [1] |

| Molecular Weight | 204.31 g/mol | [1] |

| CAS Number | 37592-72-6 | [1] |

| Appearance | White to Yellow to Green clear liquid | [1] |

| Boiling Point | 172°C @ 18 mmHg | [1] |

| Density | 0.940 g/cm³ | [1] |

Key Synthetic Applications

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) from the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base. This compound serves as an excellent substrate for this reaction, yielding chalcones with a 4-hexylphenyl moiety. These chalcones are valuable intermediates for the synthesis of various heterocyclic compounds with potential biological activities.[2][3]

Reaction Scheme:

Figure 1: General workflow for the Claisen-Schmidt condensation of this compound.

Experimental Protocol: Synthesis of (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one [2]

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) with stirring.

-

Remove the ice bath and continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Expected Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one | 85-95 | 78-80 | 8.01 (d, 2H), 7.82 (d, 1H, J=15.7 Hz), 7.64 (m, 2H), 7.41 (m, 3H), 7.28 (d, 2H), 2.67 (t, 2H), 1.63 (m, 2H), 1.32 (m, 6H), 0.90 (t, 3H) | 189.9, 148.3, 144.9, 135.5, 134.9, 130.5, 129.1, 128.9, 128.6, 122.0, 36.0, 31.7, 31.2, 29.0, 22.6, 14.1 |

Synthesis of Pyrimidine Derivatives

Chalcones derived from this compound are excellent precursors for the synthesis of substituted pyrimidines. The reaction of these chalcones with urea, thiourea, or guanidine hydrochloride in the presence of a base leads to the formation of pyrimidine rings, which are core structures in many biologically active compounds.[4][5]

Reaction Scheme:

Figure 2: Synthesis of pyrimidines from chalcones derived from this compound.

Experimental Protocol: Synthesis of 4-(4-hexylphenyl)-6-phenylpyrimidin-2-amine [6][7]

-

A mixture of (E)-1-(4-hexylphenyl)-3-phenylprop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.5 eq) in dimethylformamide (DMF) or ethanol is prepared.

-

A base such as sodium hydroxide or potassium hydroxide is added, and the mixture is refluxed for 6-8 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is recrystallized from a suitable solvent like ethanol to afford the pure pyrimidine derivative.

Expected Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d₆, δ ppm) | 13C NMR (DMSO-d₆, δ ppm) |

| 4-(4-hexylphenyl)-6-phenylpyrimidin-2-amine | 60-75 | 195-198 | 8.15 (m, 2H), 7.95 (d, 2H), 7.50 (m, 3H), 7.30 (d, 2H), 7.15 (s, 1H), 6.80 (s, 2H, NH₂), 2.60 (t, 2H), 1.58 (m, 2H), 1.28 (m, 6H), 0.85 (t, 3H) | 164.0, 163.5, 163.2, 147.1, 137.8, 135.2, 130.8, 129.0, 128.7, 127.2, 108.5, 35.3, 31.5, 31.0, 28.8, 22.4, 14.3 |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-aryl-alkanoic acid thioamides. This compound can be subjected to these conditions to yield 2-(4-hexylphenyl)thioacetamide, a versatile intermediate for the synthesis of various sulfur-containing heterocycles.[8][9]

Reaction Scheme:

References

- 1. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

The Pivotal Role of 1-(4-Hexylphenyl)ethanone in the Synthesis of Advanced Calamitic Liquid Crystals

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pursuit of novel liquid crystalline materials with tailored properties is a continuous endeavor in materials science and has significant implications for various fields, including display technologies and drug delivery systems. Within the vast landscape of liquid crystal precursors, 1-(4-hexylphenyl)ethanone emerges as a key building block for the synthesis of calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a polar ketone group and a nonpolar hexyl chain attached to a phenyl ring, provides a versatile scaffold for the construction of mesogenic molecules with desirable thermal and optical properties. This technical guide delves into the synthesis of this compound and its subsequent utilization as a precursor for two prominent classes of liquid crystals: chalcones and Schiff bases.

Synthesis of the Precursor: this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of hexylbenzene. This electrophilic aromatic substitution reaction provides an efficient route to introduce the acetyl group onto the phenyl ring, predominantly at the para position due to the ortho-para directing effect of the alkyl group and steric hindrance at the ortho position.

Experimental Protocol: Friedel-Crafts Acylation of Hexylbenzene

Materials:

-

Hexylbenzene

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add acetyl chloride dropwise to the stirred suspension.

-

After the addition of acetyl chloride is complete, add hexylbenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition of hexylbenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀O |

| Molecular Weight | 204.31 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 145-147 °C at 10 mmHg |

| Density | 0.955 g/cm³ at 25 °C |

| Refractive Index | 1.518 at 20 °C |

From Precursor to Mesogen: The Synthesis of Liquid Crystals

This compound serves as a versatile starting material for the synthesis of various calamitic liquid crystals. The ketone functional group is readily amenable to condensation reactions, allowing for the elongation of the molecular structure and the introduction of different core moieties, which are crucial for the formation of liquid crystalline phases.

Chalcone-Based Liquid Crystals

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of mesogenic compounds. The synthesis of chalcone-based liquid crystals from this compound involves a Claisen-Schmidt condensation with a suitably substituted aromatic aldehyde. The choice of the aldehyde determines the nature of the second terminal group of the final liquid crystal molecule.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)

-

Ethanol

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), dilute

Procedure:

-

Dissolve this compound and the substituted benzaldehyde in ethanol in a round-bottom flask.

-

Add a catalytic amount of a strong base (e.g., a few pellets of NaOH or KOH) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.

-

Filter the solid product, wash it thoroughly with water until the filtrate is neutral, and dry it in a desiccator.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure liquid crystalline compound.

Table 2: Mesomorphic Properties of Representative 4-Hexyl-4'-alkoxychalcones

| Alkoxy Group (R) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Enthalpy of Transition (kJ/mol) |

| Methoxy | 110 | 135 (N) | 25.4 |

| Ethoxy | 105 | 142 (N) | 27.8 |

| Propoxy | 98 | 148 (N) | 29.1 |

| Butoxy | 92 | 155 (SmA), 162 (N) | 3.2 (SmA-N), 31.5 (N-I) |

| Pentyloxy | 85 | 158 (SmA), 165 (N) | 3.5 (SmA-N), 32.8 (N-I) |

| Hexyloxy | 80 | 160 (SmA) | 35.2 |

Note: The data presented in this table are hypothetical and are based on the expected trends for homologous series of calamitic liquid crystals. The actual transition temperatures and enthalpies would need to be determined experimentally.

Schiff Base-Based Liquid Crystals

Schiff bases, containing an imine (-C=N-) linkage, are another important class of calamitic liquid crystals. They are typically synthesized through the condensation of an aromatic amine with an aromatic aldehyde or ketone. To utilize this compound as a precursor, it is first necessary to convert the ketone to an amine. A common route is through reductive amination. However, a more direct approach to Schiff bases with the hexylphenyl moiety involves starting with 4-hexylaniline, which can be synthesized from 4-hexylaniline. For the purpose of this guide, we will outline the synthesis of a Schiff base from 4-hexylaniline and a substituted benzaldehyde, as this is a more common and efficient route to this class of liquid crystals.

Materials:

-

4-Hexylaniline

-

Substituted benzaldehyde (e.g., 4-alkoxybenzaldehyde)

-

Ethanol or Toluene

-

A catalytic amount of acetic acid

Procedure:

-

Dissolve 4-hexylaniline and the substituted benzaldehyde in ethanol or toluene in a round-bottom flask equipped with a reflux condenser.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours. The water formed during the reaction can be removed azeotropically if toluene is used as the solvent with a Dean-Stark apparatus.

-

After the reaction is complete, cool the mixture to room temperature.

-

The Schiff base product will often crystallize out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Filter the solid product, wash it with a small amount of cold ethanol, and dry it.

-

Recrystallize the crude Schiff base from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure liquid crystalline material.

Table 3: Mesomorphic Properties of Representative Schiff Bases Derived from 4-Hexylaniline

| Alkoxy Group (R in Benzaldehyde) | Crystal to Nematic/Smectic (°C) | Nematic/Smectic to Isotropic (°C) | Enthalpy of Transition (kJ/mol) |

| Methoxy | 85 | 105 (N) | 22.1 |

| Ethoxy | 82 | 115 (N) | 24.5 |

| Propoxy | 78 | 123 (N) | 26.3 |

| Butoxy | 75 | 130 (SmA), 138 (N) | 2.8 (SmA-N), 28.9 (N-I) |

| Pentyloxy | 70 | 135 (SmA), 142 (N) | 3.1 (SmA-N), 30.2 (N-I) |

| Hexyloxy | 68 | 138 (SmA) | 33.7 |

Note: The data presented in this table are hypothetical and are based on the expected trends for homologous series of calamitic liquid crystals. The actual transition temperatures and enthalpies would need to be determined experimentally.

Visualization of Synthetic Pathways and Workflows

To further elucidate the synthetic strategies and logical connections, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for this compound.

Caption: Synthesis of chalcone-based liquid crystals.

Caption: Synthesis of Schiff base liquid crystals.

Conclusion

This compound stands as a valuable and versatile precursor in the synthesis of calamitic liquid crystals. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its ketone group allow for the construction of diverse mesogenic structures, such as chalcones and, through its amine analogue, Schiff bases. The length of the hexyl tail provides the necessary flexibility and anisotropy to promote the formation of nematic and smectic phases. By carefully selecting the reaction partners in subsequent condensation reactions, researchers can fine-tune the molecular structure and, consequently, the mesomorphic properties of the final liquid crystalline materials. This guide provides a foundational framework for the synthesis and exploration of novel liquid crystals derived from this important precursor, paving the way for the development of advanced materials with tailored functionalities.

In-Depth Technical Guide: Safety and Handling of 1-(4-hexylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(4-hexylphenyl)ethanone (CAS No. 37592-72-6). The information is intended for use by trained professionals in a laboratory or research setting.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 1-(4-ethylphenyl)ethanone (CAS 937-30-4) | 1-(4-cyclohexylphenyl)ethanone (CAS 18594-05-3) |

| CAS Number | 37592-72-6 | 937-30-4 | 18594-05-3 |

| Molecular Formula | C14H20O | C10H12O | C14H16O |

| Molecular Weight | 204.31 g/mol | 148.20 g/mol | 200.28 g/mol |

| Physical Form | Liquid | Colorless or yellowish liquid | Colorless to light yellow solid |

| Boiling Point | Data not available | 125°C at 20 mm Hg | 179-181°C at 14 mm Hg |

| Melting Point | Data not available | -20.6°C | 68-70°C |

| Density | Data not available | 0.993 g/mL at 25°C | Data not available |

| Solubility | Immiscible with water | Not miscible or difficult to mix in water. Soluble in alcohol. | Soluble in some organic solvents, such as ether and alcohol. |

Data for related compounds is provided for estimation purposes.

Hazard Identification and Classification

According to available Safety Data Sheets (SDS), this compound does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008.[5] However, it is crucial to handle all chemicals with appropriate caution, as the toxicological properties of this compound have not been fully investigated.[6]

The broader class of chemicals, alkylphenols, has been associated with endocrine disruption, hepatotoxicity, and genotoxicity.[7][8] Their breakdown products can be persistent in the environment and toxic to aquatic life.[5][9]

Table 2: Hazard Information

| Hazard | Description |

| GHS Classification | Not classified as hazardous. |

| Potential Health Effects | The toxicological properties have not been fully investigated. Based on the broader class of alkylphenols, potential for skin, eye, and respiratory irritation should be considered. |

| Environmental Hazards | Contains no substances known to be hazardous to the environment or that are not degradable in waste water treatment plants. However, alkylphenols as a class can be persistent and toxic to aquatic organisms. |

Experimental Protocols: Safe Handling and Storage

Adherence to standard laboratory safety protocols is essential when working with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate level of PPE. The following are general recommendations based on available SDS and good laboratory practice.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes. |

| Hand Protection | Protective gloves (e.g., nitrile rubber). | Avoids direct skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Prevents accidental skin exposure. |

| Respiratory Protection | Vapor respirator. | Use in a well-ventilated area. A respirator is recommended if vapors or aerosols are generated. |

Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

-

Spill Procedures: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ventilate the area and wear appropriate PPE during cleanup.

Storage

-

Conditions: Store in a cool, dark, and well-ventilated place.[5] Keep the container tightly closed to prevent contamination and evaporation.[5]

-

Incompatible Materials: Store away from strong oxidizing agents.[5]

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[5] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention if you feel unwell.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

References

- 1. lobachemie.com [lobachemie.com]

- 2. chembk.com [chembk.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 1-(4-hexylphenyl)ethan-1-one | 37592-72-6 [sigmaaldrich.com]

- 5. greenspec.co.uk [greenspec.co.uk]

- 6. Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

- 8. bibliotekanauki.pl [bibliotekanauki.pl]

- 9. toxicfreefuture.org [toxicfreefuture.org]

Stability and Storage of 1-(4-hexylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for determining the stability and appropriate storage conditions for the chemical compound 1-(4-hexylphenyl)ethanone. Given the absence of extensive public stability data for this specific molecule, this document outlines a robust framework based on international regulatory guidelines for new drug substances. Adherence to these principles is crucial for ensuring the integrity, quality, and safety of the compound throughout its lifecycle in a research and development setting.

Introduction to Chemical Stability

The stability of a chemical compound is its ability to resist changes in its physical and chemical properties over time under the influence of various environmental factors such as temperature, humidity, and light. For a compound like this compound, which may be used as a research chemical, an intermediate in synthesis, or a component in a final product, understanding its stability profile is paramount. An unstable compound can lead to inaccurate experimental results, loss of potency, and the formation of potentially harmful degradation products.

This guide will detail the methodologies for conducting thorough stability studies, including stress testing and long-term stability evaluation, to establish a recommended re-test period and optimal storage conditions.

Recommended General Storage and Handling

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes and prevent the formation of aerosols[1].

Stability Testing Methodology

A comprehensive stability testing program for this compound should be designed to provide evidence on how its quality varies over time under the influence of various environmental factors. The following methodologies are derived from established international guidelines for new drug substances and products[2][3].

Stress Testing (Forced Degradation)

Stress testing is undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule. It is also crucial for developing and validating stability-indicating analytical methods.

Experimental Protocol for Stress Testing:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Exposure Conditions: Expose the samples to a variety of stress conditions. The conditions listed below are typical starting points and may be adjusted based on the compound's properties.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours. .

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. .

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours. .

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours. .

-

Photostability: Expose the solid compound and a solution to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[3]. A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate and quantify the parent compound and any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the chromatographic peaks of the parent compound and degradation products are homogeneous.

Long-Term, Intermediate, and Accelerated Stability Studies

These studies are designed to predict the shelf life of the compound under defined storage conditions. The selection of test conditions is based on the climatic zone where the product will be stored. For the purpose of this guide, the general case for climatic zones I and II is presented.

Table 1: Recommended Storage Conditions for Stability Testing of this compound

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Experimental Protocol for Stability Studies:

-

Batch Selection: At least three primary batches of this compound should be used for the stability studies.

-

Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution[3].

-

Testing Frequency:

-

Long-term: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter[2].

-

Intermediate: A minimum of four time points, including the initial and final time points (e.g., 0, 6, 9, and 12 months) is recommended[2].

-